1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid
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Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid typically involves the protection of the piperidine nitrogen with the Fmoc group. This is achieved by reacting the piperidine derivative with Fmoc chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The fluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the fluoromethyl group under mild conditions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amine.
Substitution: Reaction with nucleophiles yields substituted piperidine derivatives.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid is used in various scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis due to its stability and ease of removal.
Medicinal Chemistry: The compound is used in the synthesis of peptide-based drugs and other bioactive molecules.
Biological Studies: It serves as a building block for the synthesis of peptides and proteins used in biological research.
Mechanism of Action
The primary mechanism of action for 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
Similar Compounds
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(2-methoxyethyl)piperidine-4-carboxylic acid
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(fluoromethyl)piperidine-4-carboxylic acid is unique due to the presence of the fluoromethyl group, which can participate in specific substitution reactions. This makes it a valuable intermediate in the synthesis of fluorinated peptides and other bioactive molecules .
Properties
Molecular Formula |
C22H22FNO4 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(fluoromethyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H22FNO4/c23-14-22(20(25)26)9-11-24(12-10-22)21(27)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,25,26) |
InChI Key |
UCLRLBSJNFQBCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(CF)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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